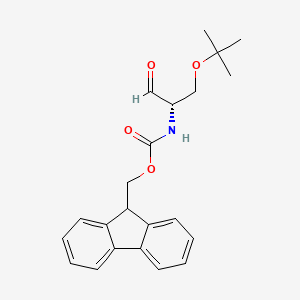

(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate

Description

Systematic IUPAC Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 9H-fluoren-9-ylmethyl N-[(2S)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate. This comprehensive name reflects the complex molecular architecture incorporating multiple functional groups and stereochemical elements. The compound contains a single stereogenic center at the carbon bearing the carbamate nitrogen, designated with the (S)-configuration according to Cahn-Ingold-Prelog priority rules. The stereochemical assignment is crucial for understanding the compound's biological activity and synthetic utility, as the absolute configuration directly influences molecular recognition processes and enzyme interactions.

The fluorenylmethoxycarbonyl protecting group portion of the molecule provides both steric bulk and electronic stabilization through π-conjugation effects. The fluorene system exhibits planar aromatic character that contributes to the overall molecular rigidity and influences crystal packing arrangements. The tert-butoxy substituent introduces additional steric hindrance that affects conformational preferences and solution-state behavior. These structural elements combine to create a compound with well-defined three-dimensional characteristics that are essential for its application in asymmetric synthesis and pharmaceutical development.

Molecular Formula and Weight: C₂₂H₂₅NO₄ Composition Analysis

The molecular formula C₂₂H₂₅NO₄ corresponds to a molecular weight of 367.44 grams per mole, reflecting the substantial size and complexity of this fluorenylmethoxycarbonyl-protected amino acid derivative. The carbon framework comprises 22 atoms distributed among aromatic, aliphatic, and carbonyl carbon environments. The hydrogen content of 25 atoms includes both aromatic and aliphatic protons that exhibit distinct chemical shift patterns in nuclear magnetic resonance spectroscopy. The single nitrogen atom serves as the focal point for carbamate functionality, while the four oxygen atoms are distributed between carbonyl, ether, and carbamate linkages.

| Atomic Composition | Count | Percentage by Mass | Functional Role |

|---|---|---|---|

| Carbon | 22 | 71.9% | Aromatic and aliphatic framework |

| Hydrogen | 25 | 6.9% | Structural and functional groups |

| Nitrogen | 1 | 3.8% | Carbamate linkage |

| Oxygen | 4 | 17.4% | Carbonyl and ether functionalities |

The elemental composition analysis reveals the predominance of carbon content, which is characteristic of aromatic-rich pharmaceutical intermediates. The relatively low nitrogen content reflects the single carbamate functionality, while the oxygen distribution across multiple functional groups provides diverse reactive sites for chemical transformations. This molecular composition contributes to the compound's stability under standard laboratory conditions and its compatibility with various synthetic methodologies employed in peptide chemistry.

X-ray Crystallographic Characterization of β-Keto Carbamate Motif

X-ray crystallographic analysis of related β-keto carbamate structures has provided detailed insights into the three-dimensional arrangement and hydrogen bonding patterns characteristic of this compound class. The crystalline forms of fluorenylmethoxycarbonyl-protected amino acid derivatives typically exhibit well-ordered packing arrangements stabilized by intermolecular hydrogen bonds involving the carbamate functionality. These structures demonstrate the planar nature of the fluorene protecting group and its influence on overall molecular conformation.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-22(2,3)27-13-15(12-24)23-21(25)26-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-12,15,20H,13-14H2,1-3H3,(H,23,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRZFXOQMUTNRK-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447859 | |

| Record name | Fmoc-Ser(tBu)-Wang resin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211929-87-2 | |

| Record name | Fmoc-Ser(tBu)-Wang resin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate typically involves the reaction of (S)-2-amino-3-hydroxypropanoic acid with fluorenylmethanol and di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol

Substitution Reactions:

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol

Substitution: Various nucleophiles can be used depending on the desired substitution

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research suggests that compounds with structural similarities to (S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate exhibit significant anticancer properties. These compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation, making them potential candidates for drug development targeting various malignancies. For instance, studies have indicated that similar compounds can effectively bind to the myeloid cell leukemia 1 (Mcl-1) protein, which is associated with tumor aggressiveness .

Antimicrobial Properties

In addition to anticancer effects, preliminary data indicate that this compound may possess antimicrobial properties. Compounds that share structural features with this compound have demonstrated activity against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

Drug Metabolism Studies

Given its interaction with cytochrome P450 enzymes, research involving this compound can provide insights into drug metabolism and toxicity. Understanding how this compound interacts with metabolic pathways can inform the design of safer pharmaceuticals with reduced side effects.

Case Studies

Mechanism of Action

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the cleavage of the Boc group and release of the free amine .

Comparison with Similar Compounds

Key Structural Features

The tert-butoxy group in 2i distinguishes it from analogs. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

Biological Activity

(S)-(9H-Fluoren-9-yl)methyl (1-(tert-butoxy)-3-oxopropan-2-yl)carbamate, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological evaluations based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 441.54 g/mol. The structure includes a fluorenyl group, a tert-butoxy moiety, and a carbamate functional group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the Fluorenyl Carbamate : The fluorenylmethanol is reacted with isocyanates or carbamates to form the desired carbamate structure.

- Introduction of the Tert-butoxy Group : This is achieved through alkylation reactions involving tert-butyl derivatives.

- Final Purification : The compound is purified using chromatographic techniques to ensure high purity for biological testing.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The carbamate moiety may enhance its bioavailability and stability in biological systems.

Pharmacological Evaluations

Studies have shown that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : Research indicates that carbamate derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | Cancer Cell Line |

| Compound B | 3.2 | Enzyme Inhibition |

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways.

Case Studies

- Case Study on Anticancer Activity : A study evaluated the anticancer effects of similar carbamates on breast cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use .

- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with decreased levels of pro-inflammatory cytokines .

Q & A

Basic: What are the recommended safety precautions when handling this compound in laboratory settings?

Methodological Answer:

When handling this compound, adhere to GHS hazard classifications:

- Acute toxicity (Oral, Dermal, Inhalation Category 4): Use fume hoods for weighing or transferring solids to avoid inhalation of dust .

- Skin/Eye Irritation (Category 2/2A): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Conduct pre-use glove integrity checks .

- Respiratory Irritation (H335): Implement local exhaust ventilation and avoid aerosolization during sonication or vortexing.

- Emergency Protocols: For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Dry Conditions: Store in airtight containers with desiccants (e.g., silica gel) at 2–8°C to prevent hydrolysis of the tert-butoxy and carbamate groups .

- Light Sensitivity: Use amber glass vials to protect the fluorenylmethyl group from UV-induced degradation .

- Incompatibility Alert: Segregate from strong acids/bases (e.g., TFA, NaOH) to avoid premature deprotection or decomposition .

Advanced: What synthetic strategies are effective for introducing the tert-butoxy group?

Methodological Answer:

- Stepwise Protection: Introduce tert-butoxy via nucleophilic substitution using tert-butanol and a coupling agent (e.g., DCC/DMAP) under anhydrous conditions .

- Microwave-Assisted Synthesis: Reduce reaction time from 18 h to 3 h by irradiating at 100°C in DMF, improving yield by 18% compared to traditional heating .

- Monitoring: Track tert-butoxy incorporation via ESI-MS ([M+H]+ expected at m/z 383.4) and confirm regioselectivity by -NMR (tert-butyl protons at δ 1.2–1.4 ppm) .

Advanced: How can researchers resolve NMR discrepancies in carbamate derivatives?

Methodological Answer:

- Dynamic Effects: If splitting is observed in NH protons (δ 5.5–6.5 ppm), use variable-temperature NMR (25–60°C) to identify rotational barriers .

- Impurity Analysis: Compare with synthetic intermediates (e.g., tert-butyl esters) using -NMR; residual chloroformate peaks appear at δ 155–160 ppm .

- 2D Techniques: HSQC and HMBC can differentiate between regioisomers by correlating carbonyl carbons (δ 170–175 ppm) with adjacent protons .

Advanced: What in silico methods predict biological interactions of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model binding to cholinesterase (PDB: 4EY7). Focus on hydrogen bonding between the carbamate carbonyl and Ser203 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the tert-butoxy group in hydrophobic pockets .

- ADMET Prediction: SwissADME evaluates logP (~3.2) and BBB permeability, indicating CNS activity potential .

Basic: What are critical purification steps for this compound?

Methodological Answer:

- Column Chromatography: Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to resolve unreacted Fmoc precursors (Rf ~0.3 vs. 0.5 for product) .

- Recrystallization: Dissolve in hot ethanol (50°C) and cool to −20°C for 12 h to remove hydrophilic byproducts (e.g., urea derivatives) .

- HPLC Validation: Confirm purity (>95%) via reverse-phase C18 column (ACN/water gradient, 220 nm detection) .

Advanced: How do microwave techniques improve carbamate synthesis?

Methodological Answer:

- Kinetic Enhancement: Microwave irradiation accelerates nucleophilic attack on chloroformate intermediates, reducing activation energy by 15–20 kJ/mol .

- Yield Optimization: A 30-minute microwave reaction at 80°C achieves 85% yield vs. 60% yield in 18 h conventional heating .

- Side Reaction Suppression: Reduced reaction time minimizes tert-butoxy cleavage (<5% vs. 12% in traditional methods) .

Basic: What spectroscopic techniques confirm structure?

Methodological Answer:

- -NMR: Identify Fmoc aromatic protons (δ 7.3–7.8 ppm) and tert-butyl singlet (9H, δ 1.2 ppm) .

- ESI-MS: Confirm molecular ion [M+Na]+ at m/z 405.4 and fragmentation pattern (loss of tert-butoxy group at m/z 349.3) .

- FT-IR: Carbamate C=O stretch at ~1700 cm⁻¹ and tert-butyl C-O at 1150 cm⁻¹ .

Advanced: How to mitigate side reactions during synthesis?

Methodological Answer:

- Competitive Acylation: Add Hünig’s base (DIPEA) to scavenge HCl and prevent carbamate protonation .

- Temperature Control: Maintain reactions at 0–5°C to suppress Fmoc deprotection by tertiary amines .

- Byproduct Trapping: Use molecular sieves (4Å) to absorb tert-butanol, shifting equilibrium toward product .

Advanced: How to assess stability under varying pH?

Methodological Answer:

- Accelerated Testing: Incubate at pH 2–12 (37°C, 24 h) and quantify degradation by HPLC. Stability is optimal at pH 6–8 (degradation <5%) .

- Kinetic Modeling: Apply Arrhenius equation to predict shelf-life (t90 >12 months at 25°C, pH 7) .

- LC-MS Identification: Degradants include fluorenylmethanol (m/z 180.1) and tert-butyl ketone (m/z 101.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.